

Pharmacokinetic and pharmacodynamic studies of ARV-825

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Application Notes and Protocols for ARV-825

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARV-825 is a potent, small-molecule PROteolysis TArgeting Chimera (PROTAC) that offers a novel therapeutic strategy by inducing the degradation of target proteins rather than simply inhibiting their function. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of **ARV-825**, along with detailed protocols for key experimental assays.

ARV-825 is a hetero-bifunctional molecule that consists of a ligand that binds to the Bromodomain and Extra-Terminal (BET) protein BRD4 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN).[1] This dual-binding induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the suppression of downstream oncogenic signaling pathways, most notably c-MYC.[1][2][3]

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for **ARV-825**, such as Cmax, Tmax, AUC, and plasma half-life, are not extensively available in publicly accessible literature. However, preclinical studies utilizing nano-formulations have demonstrated the potential for improved pharmacokinetic profiles. For instance, a study involving a self-nanoemulsifying preconcentrate



of **ARV-825** (ARV-SNEP) and camel milk-derived exosomes (CMEs) has shown enhanced bioavailability.

In one study, an **ARV-825**-CME formulation resulted in a 2.55-fold increase in plasma concentration and a 5.56-fold increase in the Area Under the Curve (AUC) in Sprague-Dawley rats, indicating superior systemic absorption.[4] Another nano-formulation of **ARV-825** (ARV-NP) also demonstrated an improved half-life.[4] These findings suggest that while the intrinsic pharmacokinetic properties of **ARV-825** may be subject to limitations such as poor aqueous solubility, formulation strategies can significantly enhance its in vivo exposure.[4] Human liver microsome studies have indicated that **ARV-825** is a substrate of the CYP3A4 enzyme.[4]

Pharmacodynamics

ARV-825 induces rapid and sustained degradation of BRD4, leading to potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.

Binding Affinity and Degradation Efficiency

ARV-825 binds to the first (BD1) and second (BD2) bromodomains of BRD4 with high affinity. [1] This binding facilitates the recruitment of BRD4 to the CRBN E3 ligase, leading to its degradation.

Parameter	Value	Reference
Kd (BRD4 BD1)	90 nM	[1]
Kd (BRD4 BD2)	28 nM	[1]

The degradation of BRD4 is highly efficient, with DC50 values (concentration for 50% degradation) in the low nanomolar to sub-nanomolar range in various cancer cell lines.



Cell Line	Cancer Type	DC50 (BRD4 Degradation)	Reference
22RV1	Prostate Cancer	0.57 nM	[5]
NAMALWA	Burkitt's Lymphoma	1 nM	[5]
CA46	Burkitt's Lymphoma	1 nM	[5]
Various Burkitt's Lymphoma Cell Lines	Burkitt's Lymphoma	<1 nM	[2][6]

In Vitro Anti-Cancer Activity

ARV-825 demonstrates potent anti-proliferative activity across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.



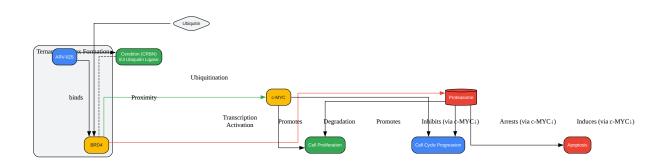
Cell Line	Cancer Type	IC50	Reference
SK-N-SH	Neuroblastoma	146.9 nM	[4]
SH-SY5Y	Neuroblastoma	53.71 nM	[4]
IMR-32	Neuroblastoma	7.024 nM	[4]
SK-N-BE(2)	Neuroblastoma	232.8 nM	[4]
Jurkat	T-cell Acute Lymphoblastic Leukemia	254 nM	[7]
6T-CEM	T-cell Acute Lymphoblastic Leukemia	389 nM	[7]
Molt4	T-cell Acute Lymphoblastic Leukemia	534 nM	[7]
CCRF-CEM	T-cell Acute Lymphoblastic Leukemia	125 nM	[7]
HGC27	Gastric Cancer	Lower than OTX015 and JQ1	[8]
MGC803	Gastric Cancer	Lower than OTX015 and JQ1	[8]
AGS	Gastric Cancer	Lower than OTX015 and JQ1	[8]
SGC7901	Gastric Cancer	Lower than OTX015 and JQ1	[8]
Various AML Cell Lines	Acute Myeloid Leukemia	2-50 nM	[2][3]
Various Multiple Myeloma Cell Lines	Multiple Myeloma	9-37 nM	[1]



Various Burkitt's	Burkitt's Lymphoma	9-37 nM	[1]
Lymphoma Cell Lines			[±]

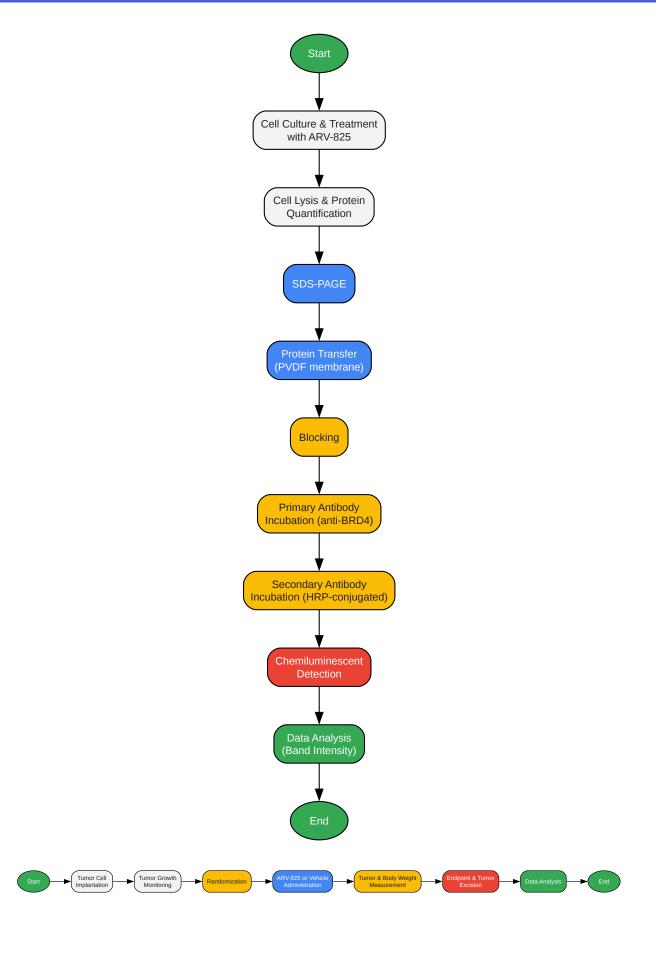
Signaling Pathway

ARV-825-mediated degradation of BRD4 leads to the downregulation of key oncogenic signaling pathways.











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